molecular formula C23H22N6O4 B3013625 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251620-57-1

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B3013625
M. Wt: 446.467
InChI Key: QOFRFFMHIOAZSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest due to their potential biological activities. In the context of the compound "N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide", similar compounds have been synthesized and characterized in the literature. For instance, a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity . Another study reported the synthesis of eighteen N-(2-Pyridyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives, with their structures confirmed by elemental analysis, IR, and 1H NMR spectral data . Additionally, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and characterized using IR, 1H, 13C NMR, and mass spectral data, with the structure of one compound confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. In the studies mentioned, the molecular structures were elucidated using various spectroscopic techniques. For example, the structure of a potent inotropic compound was confirmed by 1H NMR and mass spectrometry . In another study, the antinociceptive and anti-inflammatory acetamide derivatives were characterized by IR and 1H NMR spectral data . The benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives had their structures confirmed by IR, 1H, 13C NMR, and mass spectral data, with one structure unambiguously solved by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives typically involve multiple steps, including the formation of the core structure followed by various functionalization reactions. The studies do not detail the specific reactions used to synthesize the compounds, but it can be inferred that careful optimization of reaction conditions would be necessary to achieve the desired products with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's stability, solubility, and reactivity. The studies provided do not offer detailed physical and chemical properties of the synthesized compounds. However, the biological activity assays suggest that these compounds have favorable solubility and stability under physiological conditions to exert their biological effects .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-14-5-3-4-6-17(14)26-22-24-15(2)11-20-27-28(23(31)29(20)22)13-21(30)25-16-7-8-18-19(12-16)33-10-9-32-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRFFMHIOAZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

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